molecular formula C8H4FN3 B11757224 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Katalognummer: B11757224
Molekulargewicht: 161.14 g/mol
InChI-Schlüssel: CRAKZEUJWUVWTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolopyridine core substituted with a fluorine atom at position 6 and a nitrile group at position 4. Its molecular formula is C₈H₄FN₃, derived from the parent 1H-pyrrolo[2,3-b]pyridine system by fluorination and cyanation. The compound is synthesized via palladium-catalyzed cyanation of a halogenated precursor, yielding a white solid with a reported purity of ≥95% . Key characterization data include:

  • ¹³C NMR (CDCl₃): Peaks at δ 138.8, 134.4, and 114.9 ppm, indicative of aromatic carbons and the nitrile group .
  • IR (neat): A strong absorption at 2230 cm⁻¹, characteristic of the C≡N stretch .

Eigenschaften

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAKZEUJWUVWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation Strategies

The pyrrolo[2,3-b]pyridine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example:

2-Amino-5-fluoropyridine+AcrylonitrileBase, ΔPyrrolo[2,3-b]pyridine intermediate\text{2-Amino-5-fluoropyridine} + \text{Acrylonitrile} \xrightarrow{\text{Base, Δ}} \text{Pyrrolo[2,3-b]pyridine intermediate}

Reaction conditions:

ParameterValue
Temperature80–100°C
CatalystK₂CO₃ or Et₃N
SolventDMF or DMSO
Yield45–60%

This method avoids the need for transition-metal catalysts but requires strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium-mediated cyclization to assemble the bicyclic structure. For instance, Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyrroles has been reported:

5-Bromo-1H-pyrrole-3-carbonitrile+2-Fluoro-3-pyridinylboronic acidPd(PPh₃)₄Target compound\text{5-Bromo-1H-pyrrole-3-carbonitrile} + \text{2-Fluoro-3-pyridinylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target compound}

Key parameters:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : Toluene/EtOH (4:1)

  • Yield : 55–70%

Fluorination Methodologies

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred for regiocontrol:

Pyrrolo[2,3-b]pyridine-4-carbonitrile+SelectfluorMeCN, 60°C6-Fluoro derivative\text{Pyrrolo[2,3-b]pyridine-4-carbonitrile} + \text{Selectfluor} \xrightarrow{\text{MeCN, 60°C}} \text{6-Fluoro derivative}

ParameterOptimization Findings
Reaction time12–24 hours
Selectfluor equiv.1.5–2.0
Regioselectivity>95%

Halogen Exchange

Nucleophilic displacement of chlorine or bromine atoms using KF or CsF in polar aprotic solvents:

6-Chloro-pyrrolo[2,3-b]pyridine-4-carbonitrile+CsFDMSO, 120°C6-Fluoro product\text{6-Chloro-pyrrolo[2,3-b]pyridine-4-carbonitrile} + \text{CsF} \xrightarrow{\text{DMSO, 120°C}} \text{6-Fluoro product}

ChallengeSolution
Competing hydrolysisUse anhydrous DMSO
Side reactionsAdd 18-crown-6 ether
Yield60–75%

Cyanation Techniques

Sandmeyer Reaction

Diazotization followed by cyanation is effective for introducing the nitrile group:

4-Amino-pyrrolo[2,3-b]pyridineNaNO₂, HClDiazonium saltCuCN4-Cyano derivative\text{4-Amino-pyrrolo[2,3-b]pyridine} \xrightarrow{\text{NaNO₂, HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCN}} \text{4-Cyano derivative}

ParameterValue
Temperature0–5°C (diazotization)
CuCN equiv.2.0
Yield50–65%

Transition-Metal Catalyzed Cyanation

Pd-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆]:

4-Bromo-pyrrolo[2,3-b]pyridine+Zn(CN)₂Pd₂(dba)₃4-Cyano product\text{4-Bromo-pyrrolo[2,3-b]pyridine} + \text{Zn(CN)₂} \xrightarrow{\text{Pd₂(dba)₃}} \text{4-Cyano product}

ConditionOptimization Data
Catalyst systemPd₂(dba)₃/Xantphos
SolventDMF/H₂O (9:1)
Yield70–85%

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents disclose telescoped processes combining multiple steps in flow reactors:

  • Core formation : Microreactor (residence time: 2–5 min)

  • Fluorination : Packed-bed reactor with immobilized Selectfluor®

  • Cyanation : Gas-liquid segmented flow for CuCN reactions

AdvantageMetric
Throughput5–10 kg/day
Purity>99.5% (HPLC)
Solvent consumptionReduced by 60% vs batch

Green Chemistry Innovations

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF

  • Catalyst recycling : Magnetic Pd nanoparticles recovered via H₂O₂ treatment

  • Waste minimization : Fluoride byproducts converted to CaF₂ for disposal

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : >99% (C18 column, 0.1% TFA/MeCN gradient)

  • ¹⁹F NMR : δ = -112 ppm (CDCl₃, ref: CFCl₃)

  • IR spectroscopy : ν(C≡N) = 2230 cm⁻¹

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The carbonitrile group (-CN) is highly reactive and can participate in nucleophilic additions. For example:

  • Grignard Reagents : Reaction with organomagnesium reagents (e.g., CH₃MgBr) can yield substituted amines or amides after hydrolysis.

  • Hydrolysis : Acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid or amide, respectively.

Key Reagents :

Reaction TypeReagentsProductsReference
HydrolysisH₂SO₄/H₂O, H₂O₂Carboxylic acid
Grignard AdditionCH₃MgBrImine intermediates

Cyclocondensation Reactions

Active methylene compounds (e.g., ethyl cyanoacetate, malononitrile) react with the nitrile group to form extended heterocyclic systems. This is critical in synthesizing fused pyrrolo[2,3-b]pyridine derivatives:

  • Mechanism : The nitrile group acts as a nucleophile, attacking carbonyl carbons under acidic conditions, followed by cyclization.

  • Example : Reaction with acetylacetone yields substituted pyrrolo[2,3-b]pyridines via a two-step condensation-cyclization process .

Reaction Conditions :

ReagentSolventCatalystTime
Ethyl cyanoacetateAcetic acidHCl (catalyst)4 hours (reflux)

Substitution Reactions

The fluorine atom at the 6-position influences regioselectivity in electrophilic aromatic substitution:

Reduction Reactions

The nitrile group can be reduced to amines or imines using:

  • Hydride Agents : Sodium borohydride or triethylsilane in acidic conditions.

  • Catalytic Hydrogenation : Nickel or palladium catalysts.

Example : Reduction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives to form biologically active analogs .

Biological Activity-Driven Reactions

Derivatives of this compound are optimized for FGFR inhibition through:

  • Aldehyde Condensation : Introduction of substituents at the 5-position via aldehyde reactions to enhance binding affinity .

  • Sulfonation : Phenylsulfonyl groups are introduced to modulate lipophilicity and receptor interactions.

Key Biological Relevance :

ReactionBiological OutcomeIC₅₀ ValuesReference
Substitution at 5-positionFGFR1 inhibition7 nM (compound 4h)
SulfonationEnhanced selectivityNanomolar range

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the primary applications of 6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers. Research has shown that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer treatment. For instance, a study identified a specific derivative with IC50 values of 7 nM for FGFR1, indicating its potential as an effective anti-cancer agent .

Protein Kinase Inhibition

The compound also shows promise as an inhibitor of various protein kinases involved in cancer progression and other diseases. Specifically, it has been reported to inhibit the insulin-like growth factor receptor (IGF-1R), which is crucial in tumor growth and survival. This inhibition can be beneficial for treating solid tumors and other conditions modulated by these kinases .

Synthesis of Novel Derivatives

The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied. Various methodologies have been developed to create new compounds with enhanced biological activity. For example, a cyclo-condensation reaction involving substituted amino compounds has been utilized to produce diverse pyrrolo derivatives . These synthetic methods not only expand the library of available compounds but also facilitate the exploration of structure-activity relationships.

Case Study 1: FGFR Inhibition

A study conducted on a series of pyrrolo derivatives demonstrated their efficacy against breast cancer cell lines (4T1). The lead compound exhibited significant inhibition of cell proliferation and induced apoptosis in vitro. Furthermore, it reduced migration and invasion capabilities of the cancer cells, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Protein Kinase Targeting

Another research effort focused on the inhibition of SGK-1 kinase using pyrrolo derivatives. The findings indicated that these compounds could modulate pathways involved in chronic renal disease and cardiovascular remodeling, showcasing their versatility beyond oncology applications .

Data Tables

Compound Target IC50 Value (nM) Biological Activity
Compound 4hFGFR17Inhibits proliferation
Compound XIGF-1RTBDInhibits tumor growth
Compound YSGK-1TBDModulates renal function

Wirkmechanismus

The mechanism of action of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to therapeutic effects in diseases where the enzyme is overactive . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Molecular Formula: C₇H₄N₃ (non-fluorinated analog).
  • Synthesis : Prepared via palladium-catalyzed cyanation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, achieving a 72% yield .
  • Key Differences :
    • The absence of fluorine reduces electron-withdrawing effects, altering reactivity and electronic properties.
    • ¹³C NMR : Similar aromatic signals (δ 128.9–138.8 ppm) but lacks the deshielding effect observed near the fluorine in the 6-fluoro derivative .
  • Applications : Serves as a precursor for fluorinated analogs and other derivatives .

6-Cyano-4-(4-fluorophenyl)-2-imino-5-methyl-7-oxo-N,N8-diphenyl-7,8-dihydro-2H-pyrano[2,3-b]pyridine-3-carboxamide (Compound XXXVI)

  • Structure: A pyrano[2,3-b]pyridine derivative with a nitrile group and fluorophenyl substituent .
  • Biological Activity : Exhibited moderate antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, though less potent than doxorubicin .
  • Comparison : The additional fused pyran ring and phenyl groups enhance steric bulk but reduce solubility compared to the simpler pyrrolopyridine core of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

7-Hydroxy-5-oxo-6-phenyl-5,6-dihydro-3H-[1,2]dithiolo[3,4-c]pyridine-4-carbonitrile (Compound XXXVII)

  • Structure : Contains a dithiolo-pyridine system with a nitrile group .
  • Activity: Demonstrated higher inhibitory effects than other derivatives in its class, likely due to the thiol groups’ interactions with biological targets .

Comparative Data Tables

Discussion of Substituent Effects

  • Fluorine vs.
  • Nitrile Group: The 4-cyano group in all compounds contributes to dipole interactions and hydrogen bonding, critical for target engagement .
  • Heterocycle Variation : Sulfur-containing analogs (e.g., dithiolo derivatives) exhibit distinct redox properties but face challenges in bioavailability due to higher molecular weight .

Biologische Aktivität

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H4FN3
  • CAS Number : 1190318-70-7
  • Molecular Weight : 161.14 g/mol
  • Purity : 97% .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly as a potential inhibitor of various kinases, including DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A). Inhibition of DYRK1A has been associated with neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzymatic Inhibition Significant inhibition of DYRK1A
Antioxidant Properties Exhibits antioxidant activity in vitro
Anti-inflammatory Effects Reduces pro-inflammatory responses

The compound's mechanism of action primarily involves the inhibition of kinase activity, which plays a crucial role in various cellular signaling pathways. Specifically, it has been shown to modulate pathways such as RAS-MEK-ERK and PI3K-Akt, which are vital for cell proliferation and survival.

Study 1: DYRK1A Inhibition

Study 2: Anticancer Potential

Another investigation assessed the anticancer potential of this compound. It was found to inhibit the proliferation of various cancer cell lines effectively. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, thereby suggesting its potential as an anticancer agent .

Safety and Toxicity

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?

Answer:
The synthesis typically involves cyclization reactions or functionalization of preformed pyrrolopyridine cores. Key approaches include:

  • Cyclization of aminopyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid), as demonstrated in the synthesis of related pyrrolo[2,3-b]pyridine carbonitriles .
  • Condensation with active methylene reagents , such as benzoyl or thiophenyl groups, to introduce substituents while maintaining the carbonitrile moiety .
  • Fluorination strategies : Direct fluorination at position 6 can be achieved via halogen-exchange reactions or using fluorinating agents like Selectfluor™, depending on precursor availability .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Standard characterization includes:

  • Infrared (IR) Spectroscopy : The carbonitrile (CN) stretch appears near 2220–2212 cm⁻¹ , while NH stretches (if present) are observed at ~3344–3235 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the pyrrolopyridine core resonate between δ 6.95–8.00 ppm , with fluorine coupling causing splitting in adjacent protons .
    • ¹³C NMR : The carbonitrile carbon appears at ~115 ppm , and fluorinated carbons show characteristic shifts due to electronegativity .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) with exact mass ~190.04 g/mol (calculated for C₉H₅FN₃) .

Advanced: How does the fluorine substituent at position 6 influence electronic properties and regioselectivity in further functionalization?

Answer:
The electron-withdrawing nature of fluorine alters electron density distribution:

  • Electronic Effects : Fluorine decreases electron density at adjacent positions, directing electrophilic substitution to less electron-deficient sites (e.g., position 3 or 5) .
  • Reactivity in Cross-Coupling : Fluorine enhances stability of intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling selective functionalization at brominated positions (see for N-alkylation examples) .
  • Impact on Bioactivity : Fluorination improves metabolic stability and binding affinity in kinase inhibitors, as seen in JAK inhibitor studies .

Advanced: What strategies address contradictions in reported synthetic yields for pyrrolo[2,3-b]pyridine derivatives?

Answer:
Discrepancies arise from:

  • Reaction Conditions : Optimizing temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF vs. ethanol) improves reproducibility .
  • Catalytic Systems : Phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) enhance N-alkylation efficiency, as shown in (99% yield for N-benzylation) .
  • Purification Methods : Recrystallization from ethanol/water or column chromatography with gradient elution resolves purity issues .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Kinase Inhibition : Serves as a core scaffold for Janus kinase (JAK) inhibitors, with fluorination enhancing target binding and pharmacokinetics (see for patent data) .
  • Anticancer Agents : Derivatives exhibit antitumor activity by modulating apoptosis pathways, as inferred from structural analogues in .
  • Tool Compound : Used in structure-activity relationship (SAR) studies to explore substituent effects on bioactivity .

Advanced: How can computational modeling guide the design of 6-fluoro-pyrrolopyridine derivatives for specific targets?

Answer:

  • Molecular Docking : Predict binding modes to JAK kinases using software like AutoDock Vina, leveraging crystallographic data from .
  • QSAR Studies : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize substituents for synthesis .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability to optimize drug-like properties .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

  • Preferred Solvents : Ethanol/water mixtures (4:1 v/v) or dichloromethane/hexane systems yield high-purity crystals .
  • Temperature Control : Slow cooling from reflux temperature (e.g., 70°C to room temperature) minimizes impurity incorporation .

Advanced: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Answer:

  • Detection Limits : Use LC-MS/MS with a C18 column and positive-ion electrospray ionization to achieve sensitivity <1 ng/mL .
  • Matrix Effects : Solid-phase extraction (SPE) with Oasis HLB cartridges reduces interference from plasma proteins .
  • Isotopic Labeling : ¹⁸F or ¹³C-labeled analogues aid in tracking metabolic pathways via PET or NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.